molecular formula C8H6F2N4 B13666964 5-Amino-3-(3,4-difluorophenyl)-1H-1,2,4-triazole

5-Amino-3-(3,4-difluorophenyl)-1H-1,2,4-triazole

Katalognummer: B13666964
Molekulargewicht: 196.16 g/mol
InChI-Schlüssel: SGMSOQLENABKBC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Amino-3-(3,4-difluorophenyl)-1H-1,2,4-triazole is a heterocyclic compound that has garnered significant interest in the scientific community due to its unique structural features and potential applications. This compound belongs to the class of triazoles, which are known for their diverse biological activities and utility in various fields such as medicinal chemistry, agriculture, and materials science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-3-(3,4-difluorophenyl)-1H-1,2,4-triazole typically involves the cyclization of appropriate linear compounds. One common method is the reaction of aromatic aldehydes, malonitrile, and phenylhydrazine in a tandem Knoevenagel-cyclocondensation reaction. This reaction is often carried out in water and ethanol at room temperature, making it an effective one-pot, three-component synthesis .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using catalysts to increase yield, and employing continuous flow reactors for large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions

5-Amino-3-(3,4-difluorophenyl)-1H-1,2,4-triazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.

    Substitution: It can undergo nucleophilic substitution reactions, where the amino group or the difluorophenyl group is replaced by other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The conditions vary depending on the desired reaction, but they typically involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, reduction can produce amines or other reduced forms, and substitution reactions can result in various substituted triazoles.

Wissenschaftliche Forschungsanwendungen

5-Amino-3-(3,4-difluorophenyl)-1H-1,2,4-triazole has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of 5-Amino-3-(3,4-difluorophenyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial studies, it has been shown to target bacterial enzymes, disrupting their function and leading to bacterial cell death . The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

What sets 5-Amino-3-(3,4-difluorophenyl)-1H-1,2,4-triazole apart is its unique combination of the triazole ring and the difluorophenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Eigenschaften

Molekularformel

C8H6F2N4

Molekulargewicht

196.16 g/mol

IUPAC-Name

5-(3,4-difluorophenyl)-1H-1,2,4-triazol-3-amine

InChI

InChI=1S/C8H6F2N4/c9-5-2-1-4(3-6(5)10)7-12-8(11)14-13-7/h1-3H,(H3,11,12,13,14)

InChI-Schlüssel

SGMSOQLENABKBC-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C=C1C2=NC(=NN2)N)F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.